Regioisomeric Substitution Pattern: Exclusive TRPV3 Patent Enablement Versus PDE4-Dominant 3,4-Analogs
Patent US 8,487,121 (issued 2013) explicitly claims amide conjugates of 3-(2-cyclopentyloxy-3-methoxyphenyl)propanoic acid as TRPV3 modulators, including N-[(4R)-8-Chloro-3,4-dihydrospiro[chromene-2,1′-cyclobutan]-4-yl)]-3-(2-cyclopentyloxy-3-methoxy)phenylpropanamide [1]. In contrast, the 3,4-regioisomer (CAS 133332-30-6) appears exclusively in the PDE4 inhibitor patent and journal literature as an intermediate en route to GEBR-7b and Cilomilast analogs, with no TRPV3 claims associated [2][3]. This patent exclusivity provides the 2,3-regioisomer with freedom-to-operate in the TRPV3 chemical space that is unavailable to the 3,4-congener.
| Evidence Dimension | Patent-claimed therapeutic target space |
|---|---|
| Target Compound Data | TRPV3 modulator building block; explicitly claimed in US 8,487,121 (Claim 47) [1] |
| Comparator Or Baseline | 3,4-Regioisomer (CAS 133332-30-6): PDE4 inhibitor intermediate; claimed in PDE4 patent families (e.g., GEBR-7b series) [2][3] |
| Quantified Difference | Non-overlapping target class: TRPV3 (ion channel) vs. PDE4 (cyclic nucleotide phosphodiesterase); zero overlap in patent claims |
| Conditions | Patent analysis: US 8,487,121 vs. PDE4 patent families (e.g., J. Med. Chem. 2014, 57, 7061-7072) |
Why This Matters
For procurement decisions in drug discovery programs targeting TRPV3-mediated pain or dermatological conditions, the 2,3-regioisomer is the only commercially available phenylpropanoic acid building block with explicit patent enablement for this target class; the 3,4-regioisomer is not a viable substitute.
- [1] Phatangare S, et al. Chromane derivatives as TRPV3 modulators. United States Patent US 8,487,121 B2. Issued July 16, 2013. View Source
- [2] Brullo C, et al. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. J Med Chem. 2014;57(16):7061-7072. PMID: 25126889. View Source
- [3] Barnette MS, et al. SB 207499 (Ariflo), a potent and selective second-generation phosphodiesterase 4 inhibitor: in vitro anti-inflammatory actions. J Pharmacol Exp Ther. 1998;284(1):420-426. PMID: 9435206. View Source
